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A Comparative Look at the Pharmacokinetics of
SHP2 Inhibitors

A deep dive into the pharmacokinetic profiles of emerging SHP2 inhibitors—TNO155, RMC-
4630, JAB-3068, and SAR439859—reveals distinct characteristics that will influence their
clinical development and potential therapeutic applications. This guide provides a comparative
analysis of their pharmacokinetic properties, supported by available clinical and preclinical
data, to aid researchers and drug development professionals in navigating this competitive
landscape.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a
critical target in oncology. As an essential node in the RAS-mitogen-activated protein kinase
(MAPK) signaling pathway, its inhibition offers a promising strategy for treating a variety of
cancers.[1][2][3][4] Several small molecule inhibitors have entered clinical development, each
with a unique pharmacokinetic profile that dictates its absorption, distribution, metabolism, and
excretion (ADME). Understanding these properties is paramount for optimizing dosing
regimens, predicting drug-drug interactions, and ultimately, ensuring clinical success.

Key Pharmacokinetic Parameters at a Glance

The table below summarizes the key pharmacokinetic parameters for four prominent SHP2
inhibitors: TNO155, RMC-4630, JAB-3068, and SAR439859 (amcenestrant). The data is
compiled from publicly available results of clinical trials and preclinical studies.
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SAR439859
Parameter TNO155 RMC-4630 JAB-3068 (Amcenestrant
)
Tmax (Median, Data Not Publicly = Data Not Publicly
~1.1]5] ~05-2 , _
hours) Available Available
Variable across
species
Half-life (tv%, ] Data Not Publicly = Data Not Publicly  (preclinical):
~34 (median)

hours)

Available

Available

1.98h (mouse),
4.13h (rat), 9.80h

(dog)

Bioavailability
(F%)

Data Not Publicly
Available

Data Not Publicly
Available

Data Not Publicly
Available

54-76% (in

animal models)

Clearance (CL)

Data Not Publicly
Available

Data Not Publicly
Available

Data Not Publicly
Available

Low to moderate
in animal models
(0.03-1.92
L/h-kg)

Volume of
Distribution (Vss)

Data Not Publicly
Available

Data Not Publicly
Available

Data Not Publicly
Available

Low to moderate
in animal models
(0.5-6.1 L/kg)

Steady State

Data Not Publicly
Available

Data Not Publicly
Available

Data Not Publicly
Available

Reached before

Day 8 in humans

Relevant Clinical
Trial(s)

NCT03114319

NCT03989115

NCT03565003

NCT03284957

In-Depth Analysis of Individual SHP2 Inhibitors

TNO155 (Novartis)

TNO155 demonstrates rapid absorption, with a median time to maximum plasma concentration
(Tmax) of approximately 1.1 hours following oral administration. Its relatively long median half-
life of around 34 hours in humans suggests the potential for once-daily dosing. Clinical trial
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data from the NCT03114319 study indicates that drug exposure increases nearly proportionally
with the dose.

RMC-4630 (Revolution Medicines)

RMC-4630 is also rapidly absorbed, with a Tmax ranging from 0.5 to 2 hours. Phase 1 clinical
trial (NCT03989115) results have shown dose-dependent increases in exposure. However,
specific details regarding its half-life, bioavailability, and clearance in humans have not been
fully disclosed in the public domain. The development of RMC-4630 has focused on
combination therapies, particularly with RAS pathway inhibitors.

JAB-3068 (Jacobio Pharmaceuticals)

JAB-3068 is an orally bioavailable SHP2 inhibitor. Its pharmacokinetic profile has been a key
component of its Phase 1/2a clinical trial (NCT03565003). While the maximum tolerated dose
(MTD) has been established, specific human pharmacokinetic parameters such as Tmax, half-
life, and bioavailability are not yet publicly available. The clinical development of Jacobio's
SHP2 inhibitors, including JAB-3312, is actively ongoing, with a focus on combination
strategies.

SAR439859 (Amcenestrant, Sanofi)

While primarily known as a selective estrogen receptor degrader (SERD), SAR439859 also has
SHP2 inhibitory activity. In preclinical animal models, it has shown good oral bioavailability,
ranging from 54% to 76%, with low to moderate clearance. The half-life was observed to be
variable across different species. In a Phase 1 study in Japanese women with advanced breast
cancer (AMEERA-2), steady state was reached before day 8 of repeated oral administration,
with no drug accumulation. A plasma concentration of over 100 ng/mL was associated with high
estrogen receptor occupancy, a key pharmacodynamic marker.

Experimental Protocols for Pharmacokinetic
Analysis

The pharmacokinetic properties of these SHP2 inhibitors are typically evaluated in Phase 1,
first-in-human dose-escalation studies. A general workflow for these studies is outlined below.
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General Pharmacokinetic Study Protocol

Subject Enroliment: Healthy volunteers or patients with advanced solid tumors for whom
standard therapy is not available or has failed are recruited.

Drug Administration: The SHP2 inhibitor is administered orally as a single agent, typically in
escalating dose cohorts.

Blood Sampling: Serial blood samples are collected at predefined time points before and
after drug administration. For instance, in the TNO155 trial (NCT03114319), samples were
collected up to 48 hours post-dose on day 1 and up to 24 hours on day 14 of the first cycle.

Plasma Preparation: Blood samples are processed to separate plasma, which is then stored
frozen until analysis.

Bioanalytical Method: The concentration of the drug and its potential metabolites in plasma is
quantified using a validated bioanalytical method, most commonly liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine
key pharmacokinetic parameters such as Tmax, Cmax (maximum plasma concentration),
AUC (area under the concentration-time curve), half-life, clearance, and volume of
distribution from the plasma concentration-time data.

Bioanalytical Method Validation

The LC-MS/MS methods used for the quantification of SHP2 inhibitors in plasma are rigorously

validated to ensure their accuracy, precision, and reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte
in the presence of other components in the biological matrix.

Accuracy and Precision: The closeness of the measured values to the true values and the
degree of scatter in a series of measurements, respectively.

Calibration Curve: A linear or non-linear relationship between the instrument response and
known concentrations of the analyte.
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o Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be
measured with acceptable accuracy and precision.

» Recovery: The efficiency of the extraction process.
o Matrix Effect: The influence of matrix components on the ionization of the analyte.

 Stability: The stability of the analyte in the biological matrix under different storage and
processing conditions.

Visualizing Key Processes

To better illustrate the context and workflow of SHP2 inhibitor development, the following
diagrams are provided.
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SHP2 in the RAS-MAPK Signaling Pathway
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Typical Pharmacokinetic Study Workflow

Conclusion

The development of SHP2 inhibitors represents a significant advancement in targeted cancer
therapy. While allosteric inhibition of SHP2 is a common mechanism, the pharmacokinetic
profiles of individual agents like TNO155, RMC-4630, JAB-3068, and SAR439859 show
notable differences. TNO155's long half-life is a promising feature for patient convenience,
while the rapid absorption of RMC-4630 may allow for quick attainment of therapeutic
concentrations. The preclinical data for SAR439859 suggests good oral bioavailability. As more
comprehensive human pharmacokinetic data for RMC-4630 and JAB-3068 become available,
a clearer picture will emerge, enabling more direct comparisons and informing the strategic
development of these promising agents, both as monotherapies and in combination regimens.
Continued research and transparent data sharing will be crucial for realizing the full therapeutic
potential of SHP2 inhibition in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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